molecular formula C21H18Cl2N2O3S B4890727 N-(4-chlorobenzyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide

N-(4-chlorobenzyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide

Cat. No. B4890727
M. Wt: 449.3 g/mol
InChI Key: RPYLHWLCZGEQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide is a chemical compound that belongs to the class of sulfonamides. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been suggested that it may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a crucial role in the transmission of nerve impulses. In addition, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorobenzyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide in lab experiments is its potential as a candidate for the development of enzyme inhibitors and anticancer agents. However, one of the limitations of using this chemical compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-chlorobenzyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide. One of the future directions is the development of more potent and selective enzyme inhibitors and anticancer agents based on this compound. Another future direction is the study of its potential applications in other areas of scientific research, such as neurobiology and immunology. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide involves the reaction of 4-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 4-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain the final product.

Scientific Research Applications

N-(4-chlorobenzyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit inhibitory effects on the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase, making it a potential candidate for the development of enzyme inhibitors. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[(4-chlorophenyl)sulfonyl-methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c1-25(29(27,28)20-12-8-18(23)9-13-20)19-10-4-16(5-11-19)21(26)24-14-15-2-6-17(22)7-3-15/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYLHWLCZGEQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-{[(4-chlorophenyl)sulfonyl](methyl)amino}benzamide

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